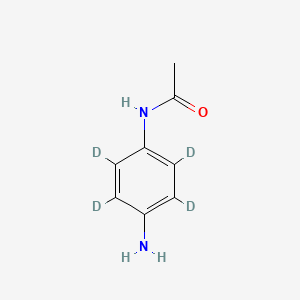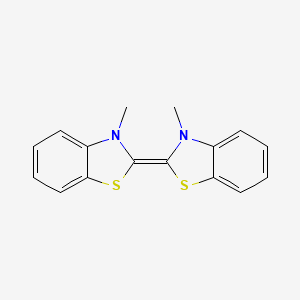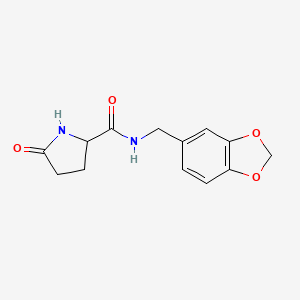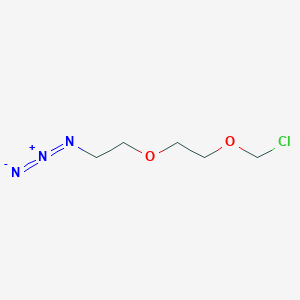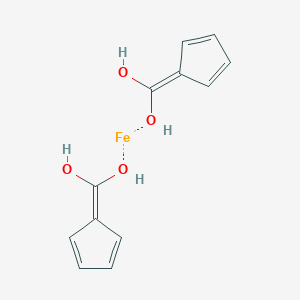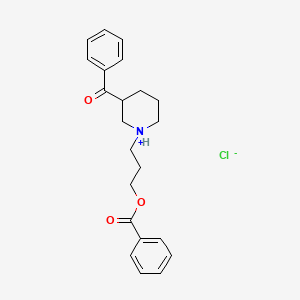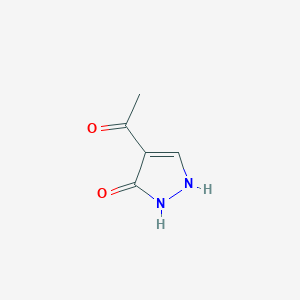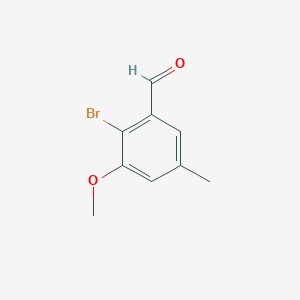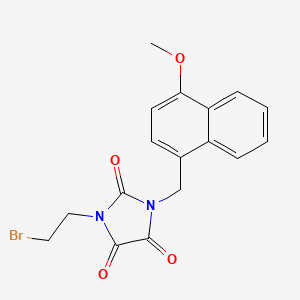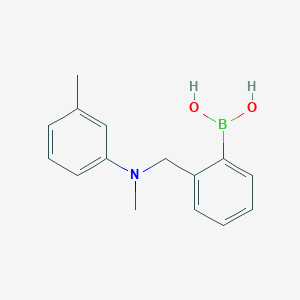
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is a chemical compound with the molecular formula C15H18BNO2 and a molecular weight of 255.12 g/mol . This compound is known for its unique structure, which includes a boronic acid group, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine typically involves the reaction of 2-bromobenzyl alcohol with N-methyl-M-tolylamine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with a boronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected using various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-methyl-N’-(2-dihydroxyborylbenzyl)-benzonitrile: A close derivative used as a selective sensor for fluoride ions.
N-(2-Dihydroxyborylbenzyl)-N-methylm-tolylamine: Another similar compound with applications in fluorescence-based sensing.
Uniqueness
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable boronate esters makes it particularly valuable in the development of sensors and diagnostic tools .
Propriétés
Numéro CAS |
436845-46-4 |
|---|---|
Formule moléculaire |
C15H18BNO2 |
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
[2-[(N,3-dimethylanilino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-12-6-5-8-14(10-12)17(2)11-13-7-3-4-9-15(13)16(18)19/h3-10,18-19H,11H2,1-2H3 |
Clé InChI |
WNZUWEHMTXCSPU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CN(C)C2=CC=CC(=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


